N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
Brand Name: Vulcanchem
CAS No.: 2451065-67-9
VCID: VC11654922
InChI: InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7)
SMILES: C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C15H18F6N2O6
Molecular Weight: 436.30 g/mol

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)

CAS No.: 2451065-67-9

Cat. No.: VC11654922

Molecular Formula: C15H18F6N2O6

Molecular Weight: 436.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) - 2451065-67-9

Specification

CAS No. 2451065-67-9
Molecular Formula C15H18F6N2O6
Molecular Weight 436.30 g/mol
IUPAC Name 2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7)
Standard InChI Key YMHUEIAHVSDMDK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a glycine core substituted with a benzyl group at the nitrogen atom and a 2-aminoethyl side chain. The trifluoroacetate groups serve as counterions, stabilizing the molecule in its salt form. Key structural attributes include:

PropertyValueSource
Molecular FormulaC15H18F6N2O6\text{C}_{15}\text{H}_{18}\text{F}_6\text{N}_2\text{O}_6
Molecular Weight436.31 g/mol
Melting Point119 °C
IUPAC Name2-[2-aminoethyl(benzyl)amino]acetic acid; 2,2,2-trifluoroacetic acid

The benzyl group introduces aromaticity, enabling potential π-π interactions in supramolecular assemblies, while the aminoethyl side chain provides a site for further functionalization .

Spectroscopic and Computational Data

The SMILES notation (\text{C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O) delineates the connectivity of aromatic, amine, and carboxylate moieties. Computational analyses, such as the octanol/water partition coefficient (cLogP), suggest moderate hydrophobicity, making the compound suitable for interfacial applications in nanosheet formation .

Synthesis and Production Methodologies

Direct Synthesis Pathways

While no explicit synthesis protocols for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) are documented, analogous methods for related peptoids provide insights. For example, the production of N-benzyl glycine ethyl ester involves reacting benzyl chloride with glycine ethyl ester in the presence of pyridine-xylidine catalysts at 110–140°C . Adapting this approach, the target compound could theoretically be synthesized via:

  • Alkylation: Benzyl chloride reacts with N-(2-aminoethyl)glycine.

  • Salt Formation: Trifluoroacetic acid is introduced to form the bis(trifluoroacetate) salt .

Reaction conditions critical for yield optimization include:

  • Catalyst System: Pyridine derivatives (e.g., 5–10% by weight of benzyl chloride) .

  • Solvent: Toluene or xylenes, facilitating high-temperature reactions .

  • Purification: Distillation under reduced pressure (10 mmHg) at 142–143°C .

Challenges in Scalability

The necessity of anhydrous sodium sulfate to absorb byproducts (e.g., HCl) and the multi-step purification process (filtration, distillation, rectification) pose scalability challenges . Industrial adoption would require streamlining these steps to reduce costs and improve reproducibility.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a melting point of 119°C, indicative of moderate thermal stability . Its solubility profile remains unquantified, but the presence of trifluoroacetate ions suggests high solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydrophobic interactions driven by the benzyl group may enhance compatibility with lipid bilayers or polymeric matrices .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy would reveal key functional groups:

  • N-H Stretch: 3300–3500 cm1^{-1} (amine group).

  • C=O Stretch: 1700–1750 cm1^{-1} (trifluoroacetate).

  • Aromatic C-H: 3000–3100 cm1^{-1} (benzyl ring).

Mass spectrometry (MS) data from VulcanChem confirms the molecular ion peak at m/z 436.30, consistent with the molecular weight.

Applications in Scientific Research

Peptoid Nanosheet Engineering

The compound’s structural similarity to peptoids used in nanosheet fabrication suggests utility in materials science. For instance, substituting hydrophobic monomers like N-2-(4-biphenylethyl)glycine (Nbpe) with this compound could enhance π-stacking in nanosheet cores, improving mechanical stability . Experimental data from analogous systems show that such modifications increase nanosheet yield under standard conditions .

Drug Delivery Systems

The aminoethyl group provides a site for conjugating therapeutic agents (e.g., anticancer drugs), while the trifluoroacetate ions enhance solubility in physiological environments. Although untested, this dual functionality positions the compound as a candidate for pH-responsive drug carriers.

Catalysis and Organic Synthesis

As a chiral scaffold, the compound could serve as a ligand in asymmetric catalysis. Its benzyl group may stabilize transition metals, facilitating reactions like hydrogenation or cross-coupling .

Research Gaps and Future Directions

Unexplored Biological Activity

No studies have assessed the compound’s toxicity, pharmacokinetics, or bioactivity. In vitro assays evaluating its interaction with cellular receptors or enzymes are critical for pharmaceutical applications.

Advanced Material Design

Systematic studies are needed to quantify its impact on nanosheet properties (e.g., thickness, flexibility). Incorporating the compound into block-copolymers could yield novel biomaterials for tissue engineering .

Synthetic Optimization

Developing one-pot synthesis methods or green chemistry approaches (e.g., solvent-free reactions) would enhance industrial feasibility. Catalytic systems beyond pyridine-xylidine mixtures, such as ionic liquids, merit exploration .

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